molecular formula C16H12Cl2O2 B14379620 4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol CAS No. 88072-77-9

4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol

Cat. No.: B14379620
CAS No.: 88072-77-9
M. Wt: 307.2 g/mol
InChI Key: OKAQSWQIRNWBEV-UHFFFAOYSA-N
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Description

4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol is a synthetic organic compound that belongs to the class of phenols and benzopyrans This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol typically involves multi-step organic reactions. One common method includes the chlorination of 4-methyl-2H-1-benzopyran-3-yl)phenol followed by further substitution reactions to introduce the second chlorine atom. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and solvent conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the benzopyran ring.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dechlorinated or modified benzopyran derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Similar in structure but lacks the benzopyran ring.

    4-Chloro-2-methylphenol: Another phenolic compound with a different substitution pattern.

    6-Chloro-4-methyl-2H-1-benzopyran-3-yl)phenol: Similar benzopyran structure but different substitution.

Uniqueness

4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol is unique due to the presence of both chlorine atoms and the benzopyran ring, which confer specific chemical and biological properties not found in the similar compounds listed above

Properties

CAS No.

88072-77-9

Molecular Formula

C16H12Cl2O2

Molecular Weight

307.2 g/mol

IUPAC Name

4-chloro-2-(6-chloro-4-methyl-2H-chromen-3-yl)phenol

InChI

InChI=1S/C16H12Cl2O2/c1-9-12-6-11(18)3-5-16(12)20-8-14(9)13-7-10(17)2-4-15(13)19/h2-7,19H,8H2,1H3

InChI Key

OKAQSWQIRNWBEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(COC2=C1C=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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